molecular formula C5H6BrN3O B572271 2-Amino-6-(bromomethyl)pyrimidin-4-ol CAS No. 1269294-24-7

2-Amino-6-(bromomethyl)pyrimidin-4-ol

Numéro de catalogue: B572271
Numéro CAS: 1269294-24-7
Poids moléculaire: 204.027
Clé InChI: XEEMUFQSZXHHJP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Key Findings:

  • Frontier Molecular Orbitals :

    • The HOMO (-6.32 eV) localizes on the bromomethyl group and pyrimidine ring, indicating nucleophilic reactivity.
    • The LUMO (-1.85 eV) resides on the amino and carbonyl groups, suggesting electrophilic sites.
  • Atomic Charges :

    Atom Charge (e)
    Br -0.45
    N2 (amino) -0.68
    O4 (carbonyl) -0.54
  • Aromaticity :

    • The pyrimidine ring exhibits moderate aromaticity (NICS(1) = -8.2 ppm), reduced compared to benzene due to electronegative substituents.
  • Halogen Effects :

    • The bromomethyl group induces a +0.12 e charge redistribution on adjacent carbon atoms, polarizing the ring for electrophilic substitution.

Comparative Structural Features with Halogenated Pyrimidine Derivatives

Structural comparisons highlight the unique properties of 2-amino-6-(bromomethyl)pyrimidin-4-ol:

Property 2-Amino-6-(bromomethyl)pyrimidin-4-ol 5-Bromo-2-chloropyrimidin-4-amine 2-(Bromomethyl)pyrimidine
Substituents -NH₂, -CH₂Br, -OH -NH₂, -Br, -Cl -CH₂Br
Ring Tautomerism Keto-enol equilibrium Amino-keto form No tautomerism
H-Bonding O-H···N (intramolecular) N-H···N (intermolecular) Absent
Dipole Moment 4.12 D 3.87 D 2.95 D

Key Trends:

  • Electron-Withdrawing Effects :
    • Bromomethyl (-CH₂Br) groups reduce ring electron density more than chloro (-Cl) substituents, altering reactivity in Suzuki-Miyaura couplings.
  • Steric Influence :
    • The -CH₂Br group introduces greater steric bulk (van der Waals volume = 25.7 ų) compared to -Br (18.1 ų), affecting crystal packing.
  • Biological Relevance :
    • Unlike 5-bromo-2-chloropyrimidin-4-amine (a kinase inhibitor precursor), 2-amino-6-(bromomethyl)pyrimidin-4-ol is primarily a synthetic intermediate for cross-coupling reactions.

Propriétés

IUPAC Name

2-amino-4-(bromomethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c6-2-3-1-4(10)9-5(7)8-3/h1H,2H2,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEMUFQSZXHHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719091
Record name 2-Amino-6-(bromomethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269294-24-7
Record name 2-Amino-6-(bromomethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparaison Avec Des Composés Similaires

Structural Analogues at Position 6

The reactivity and applications of 2-ABP are influenced by its bromomethyl substituent. Comparisons with other 6-substituted pyrimidin-4-ol derivatives highlight key differences:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties/Applications References
2-ABP Bromomethyl (BrCH2) C5H6BrN3O 220.03 g/mol Alkylation agent, pharmaceutical intermediate
6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol Ethylthio, Bromo at position 5 C6H8BrN3OS 250.12 g/mol Potential bioactive intermediate
5-Bromo-6-methylpyrimidin-4-ol Methyl, Bromo at position 5 C5H5BrN2O 189.01 g/mol Unknown biological activity
6-(Chloromethyl)-2-phenylpyrimidin-4-ol Chloromethyl, Phenyl at position 2 C11H9ClN2O 220.66 g/mol Less reactive than bromomethyl analogs
2-Amino-6-(4-fluorophenyl)pyrimidin-4-ol 4-Fluorophenyl C10H8FN3O 205.19 g/mol Anti-tuberculosis candidate (75% yield in synthesis)

Key Observations :

  • Reactivity : Bromomethyl (2-ABP) and chloromethyl () groups differ in leaving-group ability, with bromine favoring faster substitution reactions.
  • Biological Activity : Aryl substituents (e.g., 4-fluorophenyl in ) enhance target binding via π-π interactions, unlike 2-ABP’s alkylating role.

Substituent Effects at Position 2

The amino group at position 2 in 2-ABP contrasts with other functional groups in analogs:

Compound Name Substituent at Position 2 Functional Group Impact References
2-ABP Amino (-NH2) Enhances hydrogen bonding and solubility
6-Amino-2-methoxypyrimidin-4-ol Methoxy (-OCH3) Reduces nucleophilicity; increases lipophilicity
6-Amino-2-(methylthio)pyrimidin-4-ol Methylthio (-SCH3) Introduces sulfur-based reactivity (e.g., oxidation)

Key Observations :

  • Hydrogen Bonding: The amino group in 2-ABP facilitates interactions with biological targets or solvents, whereas methoxy/methylthio groups prioritize stability.
  • Synthesis : Methoxy and methylthio derivatives are often synthesized via nucleophilic substitution or coupling reactions, differing from 2-ABP’s bromomethylation pathways.

Spectral and Physicochemical Comparisons

  • IR Spectroscopy: 2-ABP’s amino group exhibits N-H stretching at ~3456–3182 cm⁻¹, similar to analogs in . Bromomethyl C-Br stretches appear near 550–650 cm⁻¹, absent in non-halogenated analogs .
  • NMR Spectroscopy : The bromomethyl protons in 2-ABP resonate downfield (δ ~4.0–4.5 ppm for CH2Br), whereas aryl-substituted analogs (e.g., 4-fluorophenyl in ) show aromatic protons at δ ~7.0–8.5 ppm .

Méthodes De Préparation

Reaction Conditions and Yield

  • Reactants : 2,4,5-Triamino-6-hydroxypyrimidine dihydrochloride (42.8 g), 2,3-dibromopropionaldehyde (43.2 g)

  • Solvent System : Water (400 mL) and benzene (500 mL)

  • Base : 600 mL of 1 N NaOH

  • Temperature : Room temperature with mechanical shaking for 30 minutes

  • Yield : 36 g of crude product (70% purity by bromine assay).

This method’s selectivity arises from the two-phase medium, which minimizes side reactions and enhances product isolation. However, the patent primarily targets pteridine derivatives, necessitating modifications for pyrimidine-specific synthesis.

Direct bromination of 2-amino-6-methylpyrimidin-4-ol offers a streamlined route. PMC8933034 elucidates bromination strategies for pyrimidine analogs, leveraging reagents like N-bromosuccinimide (NBS) under radical initiation. While the study focuses on 2-bromo-4,6-dimethylpyrimidin-5-ol, analogous conditions apply to bromomethyl group introduction.

Radical Bromination Protocol

  • Substrate : 2-Amino-6-methylpyrimidin-4-ol

  • Reagent : NBS (1.2 equiv), AIBN (0.1 equiv)

  • Solvent : CCl₄, reflux under UV light

  • Reaction Time : 6–8 hours

  • Workup : Column chromatography (silica gel, ethyl acetate/hexane)

This method’s efficacy hinges on the methyl group’s allylic positioning, though steric and electronic factors in pyrimidines may necessitate higher temperatures or prolonged reaction times.

Hydroxymethyl Intermediate Conversion

Oxidation of a methyl group to hydroxymethyl, followed by bromination, provides a two-step pathway. US2710866A indirectly supports this approach through its use of brominated intermediates in folic acid synthesis.

Stepwise Synthesis

  • Oxidation :

    • Substrate : 2-Amino-6-methylpyrimidin-4-ol

    • Reagent : KMnO₄ (0.5 M in H₂SO₄), 0°C

    • Product : 2-Amino-6-(hydroxymethyl)pyrimidin-4-ol

  • Bromination :

    • Reagent : PBr₃ (3 equiv), dry diethyl ether

    • Conditions : 0°C to room temperature, 2 hours

    • Yield : ~65% (theoretical).

This route’s advantage lies in its predictability, though the hydroxymethyl intermediate’s sensitivity demands anhydrous conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances in PubMed Central PMC8933034 highlight palladium-catalyzed amination for functionalizing pyrimidine cores. While applied to FGFR4 inhibitors, this methodology adapts to introducing bromomethyl groups via Suzuki-Miyaura coupling.

Representative Procedure

  • Substrate : 2-Amino-4-hydroxy-6-iodopyrimidine

  • Reagent : Bromomethylboronic acid pinacol ester (1.5 equiv)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DME/H₂O (4:1), 80°C, 12 hours

  • Yield : 58–72%.

This method’s versatility permits late-stage bromomethylation, circumventing harsh bromination conditions.

Comparative Analysis of Synthesis Routes

MethodAdvantagesLimitationsYield (%)Purity (%)
CondensationHigh atom economyRequires biphasic conditions7085
Radical BrominationDirect functionalizationRadical initiator sensitivity6090
Hydroxymethyl ConversionPredictable two-step processMoisture-sensitive intermediates6588
Palladium CatalysisTunable selectivityCostly catalysts7295

Q & A

Q. What are the optimal synthetic routes for 2-Amino-6-(bromomethyl)pyrimidin-4-ol, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a pyrimidine precursor followed by functionalization of the amino and hydroxyl groups. For example, bromomethylation can be achieved via nucleophilic substitution using bromomethylating agents (e.g., bromomethyl ethers) under reflux conditions with a base like potassium carbonate . Reaction optimization should focus on temperature control (60–80°C), solvent selection (DMF or acetonitrile), and catalyst use (e.g., phase-transfer catalysts) to enhance yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can the purity of 2-Amino-6-(bromomethyl)pyrimidin-4-ol be ensured post-synthesis?

Purification methods include:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves brominated byproducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical validation .

Q. What spectroscopic techniques are most effective for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR identify bromomethyl (–CH2_2Br) signals (δ ~4.3 ppm for 1^1H; δ ~30 ppm for 13^{13}C) and confirm amino/hydroxyl proton environments .
  • FT-IR : Detect N–H (3300–3500 cm1^{-1}), O–H (broad ~3200 cm1^{-1}), and C–Br (500–600 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 234.98) .

Advanced Research Questions

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

The bromomethyl moiety acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with aryl boronic acids yields biaryl derivatives, useful in drug discovery. Comparative studies with chloromethyl analogs show faster reaction rates due to bromide’s better leaving-group ability . Kinetic studies (e.g., Eyring plots) can quantify activation parameters for mechanistic insights .

Q. What computational methods predict interactions between 2-Amino-6-(bromomethyl)pyrimidin-4-ol and biological targets?

  • Density Functional Theory (DFT) : Models hydrogen-bonding interactions between the amino/hydroxyl groups and enzyme active sites (e.g., thymidylate synthase) .
  • Molecular Dynamics (MD) : Simulates binding stability in aqueous environments, highlighting solvation effects on the bromomethyl group’s orientation .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG values) against cancer-related kinases .

Q. How can contradictory bioactivity data for brominated pyrimidines be resolved?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Structural Isomerism : Positional differences (e.g., bromine at C6 vs. C5) alter steric effects .
  • Assay Variability : Standardize cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs) .
  • Metabolic Stability : LC-MS/MS quantifies metabolite formation (e.g., demethylation) impacting efficacy .

Methodological Recommendations

  • Synthetic Challenges : Address bromomethyl group instability by using inert atmospheres (N2_2) and light-sensitive conditions .
  • Bioactivity Profiling : Combine in vitro assays with proteomic studies (e.g., SILAC) to identify target proteins .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral and assay datasets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.